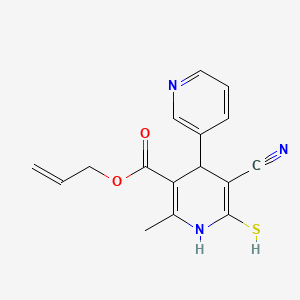![molecular formula C12H11NO3S2 B11672559 5-[(3,5-Dimethoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672559.png)
5-[(3,5-Dimethoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5-[(3,5-diméthoxyphényl)méthylène]-2-thioxo-1,3-thiazolidin-4-one est un composé hétérocyclique qui présente un cycle thiazolidinone fusionné avec un groupe phényle substitué par des méthoxy.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 5-[(3,5-diméthoxyphényl)méthylène]-2-thioxo-1,3-thiazolidin-4-one implique généralement la condensation de la 3,5-diméthoxybenzaldéhyde avec la thiosemicarbazide, suivie d'une cyclisation. La réaction est généralement effectuée en présence d'un catalyseur acide tel que l'acide chlorhydrique ou l'acide acétique sous conditions de reflux. Le produit est ensuite purifié par recristallisation à partir d'un solvant approprié tel que l'éthanol ou le méthanol .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait le passage à l'échelle de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de procédés à flux continu pour améliorer l'efficacité et la capacité de mise à l'échelle.
Analyse Des Réactions Chimiques
Types de réactions
La 5-[(3,5-diméthoxyphényl)méthylène]-2-thioxo-1,3-thiazolidin-4-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle thiazolidinone peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le composé peut être réduit pour former des thiazolidines.
Substitution : Les groupes méthoxy du cycle phényle peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution aromatique nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Des réactifs comme le méthylate de sodium ou le tert-butylate de potassium peuvent être utilisés pour la substitution aromatique nucléophile.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Thiazolidines.
Substitution : Divers dérivés phényliques substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
La 5-[(3,5-diméthoxyphényl)méthylène]-2-thioxo-1,3-thiazolidin-4-one a diverses applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif de la synthèse organique pour la préparation de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel en raison de sa capacité à interagir avec des cibles biologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères et les colorants
5. Mécanisme d'action
Le mécanisme d'action de la 5-[(3,5-diméthoxyphényl)méthylène]-2-thioxo-1,3-thiazolidin-4-one implique son interaction avec diverses cibles moléculaires. Le composé peut se lier aux enzymes et aux récepteurs, modulant ainsi leur activité. Par exemple, il peut inhiber certaines enzymes en formant une liaison covalente avec le site actif, bloquant ainsi l'accès au substrat. Les voies et les cibles exactes dépendent du contexte biologique spécifique et des groupes fonctionnels présents sur le composé .
Applications De Recherche Scientifique
(E)-5-(3,5-Dimethoxybenzylidene)-2-thioxothiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of (E)-5-(3,5-Dimethoxybenzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The thiazolidinone core is known to inhibit certain enzymes, while the benzylidene moiety can interact with cellular receptors. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Thiazoles : Composés à cycle thiazole, tels que la thiamine (vitamine B1), qui présentent des activités biologiques diverses.
Thiazolidines : Formes réduites des thiazolidinones, qui sont également biologiquement actives.
Oxazoles : Composés hétérocycliques similaires avec un atome d'oxygène à la place du soufre.
Unicité
La 5-[(3,5-diméthoxyphényl)méthylène]-2-thioxo-1,3-thiazolidin-4-one est unique en raison de la présence à la fois de groupes méthoxy sur le cycle phényle et du groupe thioxo sur le cycle thiazolidinone. Cette combinaison de groupes fonctionnels confère une réactivité chimique et une activité biologique distinctes, ce qui en fait un composé précieux pour diverses applications .
Propriétés
Formule moléculaire |
C12H11NO3S2 |
|---|---|
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
(5E)-5-[(3,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H11NO3S2/c1-15-8-3-7(4-9(6-8)16-2)5-10-11(14)13-12(17)18-10/h3-6H,1-2H3,(H,13,14,17)/b10-5+ |
Clé InChI |
DGXJIOAPRQOTFP-BJMVGYQFSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OC |
SMILES canonique |
COC1=CC(=CC(=C1)C=C2C(=O)NC(=S)S2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(2-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11672485.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-phenylethylidene]propanehydrazide](/img/structure/B11672501.png)
![3-chloro-5-(furan-2-yl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672507.png)
![N-[4-(benzyloxy)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B11672515.png)
![11-(3-butoxyphenyl)-3,3-dimethyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11672535.png)

![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11672537.png)
![[3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](4-methylpiperidin-1-yl)methanone](/img/structure/B11672542.png)

![6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11672552.png)
![2-(4-chlorophenoxy)-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11672566.png)
![3-(2-Methoxy-1-naphthyl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11672573.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11672574.png)
